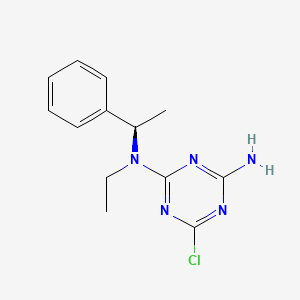
Ethyl 2-fluoro-5-hydroxyphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-fluoro-5-hydroxyphenylacetate is an organic compound with the molecular formula C10H11FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-5-hydroxyphenylacetate typically involves the esterification of 2-fluoro-5-hydroxyphenylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2-fluoro-5-hydroxyphenylacetic acid+ethanolH2SO4Ethyl 2-fluoro-5-hydroxyphenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-fluoro-5-hydroxyphenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-fluoro-5-hydroxybenzaldehyde.
Reduction: Ethyl 2-fluoro-5-hydroxyphenylethanol.
Substitution: 2-substituted-5-hydroxyphenylacetates.
Applications De Recherche Scientifique
Ethyl 2-fluoro-5-hydroxyphenylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-fluoro-5-hydroxyphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Ethyl 2-fluoro-5-hydroxyphenylacetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-5-hydroxyphenylacetate: Similar structure but with a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, which can affect the compound’s reactivity and biological activity.
Ethyl 2-fluoro-4-hydroxyphenylacetate: The hydroxyl group is at the 4-position instead of the 5-position, which can influence the compound’s chemical properties and interactions with biological targets.
This compound is unique due to the specific positioning of the fluorine and hydroxyl groups, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
672931-29-2 |
|---|---|
Formule moléculaire |
C10H11FO3 |
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
ethyl 2-(2-fluoro-5-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5,12H,2,6H2,1H3 |
Clé InChI |
JVFVOPIGUOHOAP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=CC(=C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


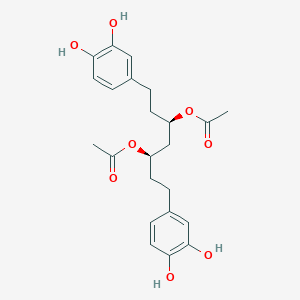
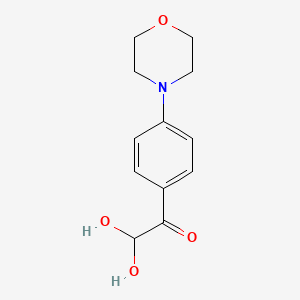
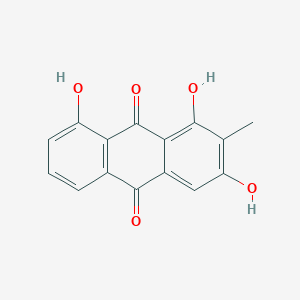
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
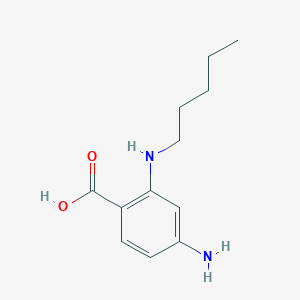
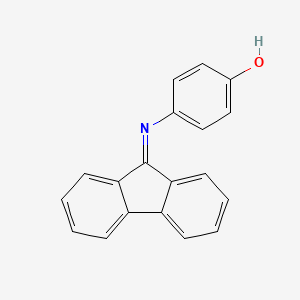
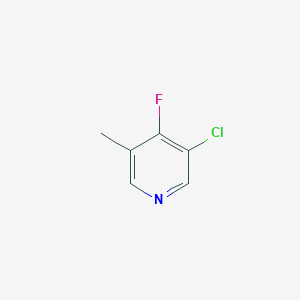
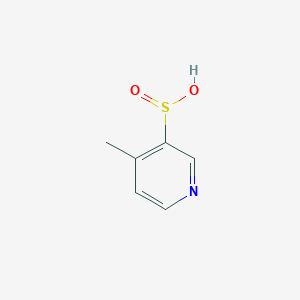
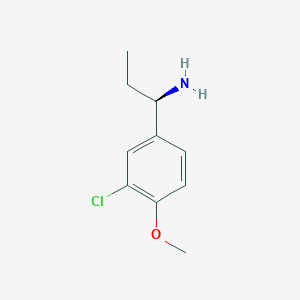


![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
